(2R,3R,4R,5R)-4-[(2S,3S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-oxooxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal
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Overview
Description
3'-Ketolactose belongs to the class of organic compounds known as disaccharides. Disaccharides are compounds containing two carbohydrate moieties linked to each to each other through a glycosidic bond, no set of three or more glycosidically linked carbohydrate units. 3'-Ketolactose is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 3'-ketolactose is primarily located in the cytoplasm.
Scientific Research Applications
NMR Analysis and Chemical Structure
4-O-(β-D-Xylo-hexopyranosyl-3-ulose)-D-glucopyranose, known as 3-keto-lactose, has been studied using nuclear magnetic resonance (NMR) in deuterated dimethyl sulfoxide. This research helps in identifying the signals in the spectrum and understanding the molecular structure of such compounds. The study found that the lack of a free carbonyl function in 3-keto-lactose is due to the presence of the hemiacetal formed during crystallization from methanol (Anteunis, Beeumen, Bruyn, & Ley, 2010).
Bleaching of Kraft Pulp
Research into non-chlorine bleaching of kraft pulp using methyl 4-O-ethyl-β-D-glucopyranoside as a model compound for cellulose showed the formation of carbonyl sugar derivatives, including methyl 3,6-di-O-acetyl-4-O-ethyl-β-D-arabino-hexopyranosidulose, relevant to the paper and pulp industry. This study provides insights into the reaction of ozone with polysaccharides during the bleaching process (Kishimoto, Nakatsubo, & Murakami, 1995).
Conversion of Polysaccharides
In the context of carbohydrate chemistry, the oxidation of methyl trimethyl glucopyranosides, obtained from permethylated cellulose, laminarin, and dextran, yielded corresponding ulose derivatives. This study contributes to the understanding of the chemical conversion of polysaccharides and their analysis through gas chromatography and mass spectrometry, which is crucial for carbohydrate research and applications (Kashimura, Yoshida, & Onodera, 1974).
Sugar Transport in Microorganisms
The biochemical conversion of saccharides to their corresponding 3-uloses was demonstrated by research on Agrobacterium tumefaciens. This study showed the formation and utilization of glycoside-3-uloses, such as D-xylo-hexos-3-ulose-D-glucopyranoside, in the culture medium. Understanding the sugar transport system in microorganisms can have implications for biotechnology and fermentation processes (Fukui, Tai, & Hochster, 1965).
Properties
CAS No. |
15990-62-2 |
---|---|
Molecular Formula |
C12H20O11 |
Molecular Weight |
340.28 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-4-[(2S,3S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-oxooxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C12H20O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-8,10-12,14-19,21H,2-3H2/t4-,5+,6+,7+,8-,10+,11+,12-/m0/s1 |
InChI Key |
QVZHZVWYFNADIO-BATPLZQESA-N |
Isomeric SMILES |
C([C@@H]1[C@@H](C(=O)[C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O |
SMILES |
C(C1C(C(=O)C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(=O)C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O |
physical_description |
Solid |
Synonyms |
3-ketolactose 4-O-(beta-D-xylo-hexopyranosyl-3-ulose)-D-glucopyranose 4-O-beta-D-xylo-hexopyranos-3-ulos-1-yl-D-glucose |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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